molecular formula C8H13NO5 B8788859 Methyl 5-methyl-2-nitro-3-oxohexanoate CAS No. 1184917-62-1

Methyl 5-methyl-2-nitro-3-oxohexanoate

Cat. No.: B8788859
CAS No.: 1184917-62-1
M. Wt: 203.19 g/mol
InChI Key: NNLOJBAMRVJMPI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-nitro-3-oxohexanoate (CAS: Not explicitly listed in the evidence; referred to as "C65" in synthesis protocols) is a nitro-substituted β-keto ester with the molecular formula C₈H₁₁NO₅ (inferred from nomenclature). Its structure features:

  • A methyl ester group at the terminal position.
  • A nitro group (-NO₂) at the C2 position, which confers strong electron-withdrawing properties.
  • A ketone at the C3 position, making it a β-keto ester.
  • A methyl branch at the C5 position.

This compound is synthesized via nitrosation of methyl 5-methyl-3-oxohexanoate using sodium nitrite in glacial acetic acid, followed by hydrolysis . Its structural complexity and reactivity make it valuable in organic synthesis, particularly in constructing nitro-containing intermediates for pharmaceuticals or agrochemicals.

Properties

CAS No.

1184917-62-1

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 5-methyl-2-nitro-3-oxohexanoate

InChI

InChI=1S/C8H13NO5/c1-5(2)4-6(10)7(9(12)13)8(11)14-3/h5,7H,4H2,1-3H3

InChI Key

NNLOJBAMRVJMPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with methyl 5-methyl-2-nitro-3-oxohexanoate, differing in substituents or ester groups:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound C2: -NO₂; C3: ketone; C5: -CH₃ C₈H₁₁NO₅ High reactivity due to nitro group; used in nitration pathways
Ethyl 5-methyl-2-isopropyl-3-oxohexanoate C2: -CH(CH₃)₂; ester: ethyl C₁₂H₂₂O₃ Branched alkyl chain enhances lipophilicity; potential flavor/fragrance applications
Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate C2: acetyl; C3: 3-nitrophenyl substituent C₁₆H₁₆N₂O₇ Aromatic nitro group increases stability; used in drug impurity analysis
Methyl 5-iodo-2-(trifluoromethoxy)benzoate Aromatic core with iodine and trifluoromethoxy groups C₁₀H₈F₃IO₃ Halogenated ester; applications in radiopharmaceuticals

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in this compound) increase electrophilicity at the β-keto position, facilitating nucleophilic attacks .
  • Alkyl branches (e.g., isopropyl in ethyl 5-methyl-2-isopropyl-3-oxohexanoate) improve solubility in nonpolar solvents but reduce crystallinity .
  • Aromatic substitutions (e.g., 3-nitrophenyl in Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate) introduce steric hindrance and π-π interactions, altering reactivity profiles .
Physicochemical Properties (Inferred from Evidence)
  • Polarity: Nitro and ketone groups increase polarity compared to purely aliphatic esters (e.g., ethyl 5-methyl-2-isopropyl-3-oxohexanoate) .
  • Volatility : Likely lower than methyl esters of simpler carboxylic acids (e.g., methyl salicylate, Table 3 in ), due to its larger molecular weight.

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